molecular formula C17H11N3O2 B2992160 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 338748-44-0

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No.: B2992160
CAS No.: 338748-44-0
M. Wt: 289.294
InChI Key: SBWUYVMOHBMEDZ-UHFFFAOYSA-N
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Description

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyridazine class, which is a type of diazine, and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted hydrazine derivative with a suitable nitrile in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: In the medical field, research is ongoing to explore the therapeutic potential of this compound. It may be used in the design of new drugs for treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism by which 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Oxo-4-phenoxy-1-propyl-1,6-dihydropyridine-3-carbonitrile

  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-dimethyl-

  • Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate

Uniqueness: 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile stands out due to its specific structural features and the presence of both phenyl and phenoxy groups. These groups contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-oxo-4-phenoxy-1-phenylpyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-12-15-16(22-14-9-5-2-6-10-14)11-17(21)20(19-15)13-7-3-1-4-8-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWUYVMOHBMEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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